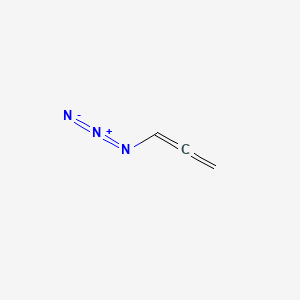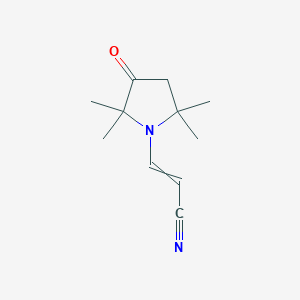
2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrile group attached to a propenyl chain, which is further connected to a pyrrolidinyl ring with four methyl groups and a keto group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)propenal with a suitable nitrile source. The reaction conditions often include the use of a base to facilitate the formation of the nitrile group and a solvent to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
科学的研究の応用
2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)- exerts its effects involves its interaction with molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the pyrrolidinyl ring can engage in various interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects.
類似化合物との比較
Similar Compounds
2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (E)-: The (E)-isomer of the compound, differing in the spatial arrangement of the propenyl chain.
2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-: A similar compound without the (Z)-configuration.
Uniqueness
The (Z)-configuration of 2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)- imparts unique properties, such as specific reactivity and interaction profiles, distinguishing it from its (E)-isomer and other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
特性
CAS番号 |
89422-23-1 |
|---|---|
分子式 |
C11H16N2O |
分子量 |
192.26 g/mol |
IUPAC名 |
3-(2,2,5,5-tetramethyl-3-oxopyrrolidin-1-yl)prop-2-enenitrile |
InChI |
InChI=1S/C11H16N2O/c1-10(2)8-9(14)11(3,4)13(10)7-5-6-12/h5,7H,8H2,1-4H3 |
InChIキー |
SPGZCJKCXFAUOH-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C(N1C=CC#N)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



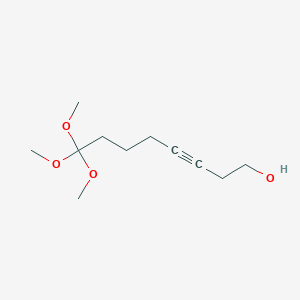
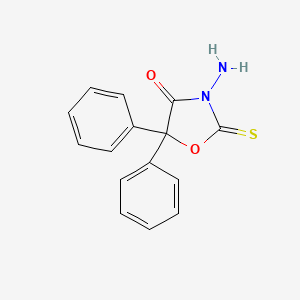
![(2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid](/img/structure/B14384043.png)
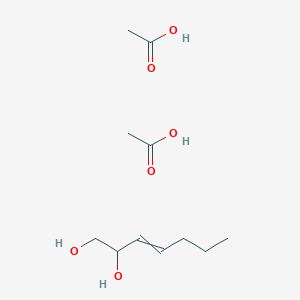
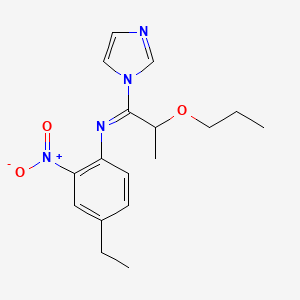



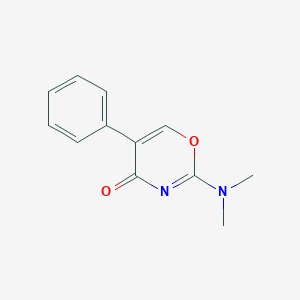
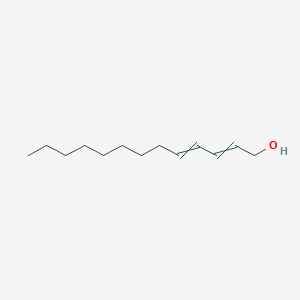
![Thiirane, [(1-methylethoxy)methyl]-](/img/structure/B14384099.png)

